1-(Benzyloxy)-2-{2-[2-(benzyloxy)phenoxy]ethoxy}benzene
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Overview
Description
1-(Benzyloxy)-2-{2-[2-(benzyloxy)phenoxy]ethoxy}benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of benzyloxy groups attached to a benzene ring through ethoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-2-{2-[2-(benzyloxy)phenoxy]ethoxy}benzene typically involves the reaction of 1,2-dihydroxybenzene with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-2-{2-[2-(benzyloxy)phenoxy]ethoxy}benzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction of the compound can lead to the formation of benzyl alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
1-(Benzyloxy)-2-{2-[2-(benzyloxy)phenoxy]ethoxy}benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-{2-[2-(benzyloxy)phenoxy]ethoxy}benzene involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. Additionally, the compound’s aromatic nature allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-2-ethoxy-4-(nitromethyl)benzene: Similar structure but with a nitromethyl group.
1-(Benzyloxy)-2-ethoxy-benzene-d5: Deuterated analog with similar properties.
1-(Benzyloxy)-2-(methoxymethyl)benzene: Contains a methoxymethyl group instead of ethoxy.
Uniqueness
1-(Benzyloxy)-2-{2-[2-(benzyloxy)phenoxy]ethoxy}benzene is unique due to its specific arrangement of benzyloxy and ethoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C28H26O4 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-phenylmethoxy-2-[2-(2-phenylmethoxyphenoxy)ethoxy]benzene |
InChI |
InChI=1S/C28H26O4/c1-3-11-23(12-4-1)21-31-27-17-9-7-15-25(27)29-19-20-30-26-16-8-10-18-28(26)32-22-24-13-5-2-6-14-24/h1-18H,19-22H2 |
InChI Key |
RGFYBNQQIXODGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCOC3=CC=CC=C3OCC4=CC=CC=C4 |
Origin of Product |
United States |
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